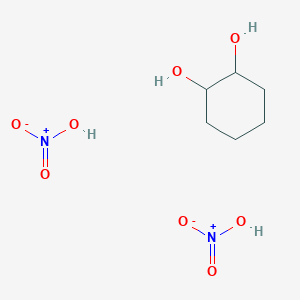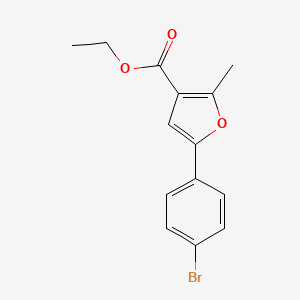
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furan ring, which is further substituted with an ethyl ester and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate typically involves the following steps:
Furan Ring Formation: The furan ring can be constructed through cyclization reactions involving suitable precursors such as diketones or ketoesters.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under radical conditions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
Substituted Furans: Formed through substitution reactions.
Furanones and Tetrahydrofurans: Resulting from oxidation and reduction reactions.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance binding affinity through halogen bonding, while the furan ring can participate in π-π stacking interactions .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate: Contains a fluorine atom in place of bromine.
Uniqueness
Ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom can participate in halogen bonding, which is not possible with chlorine or fluorine .
Propiedades
Número CAS |
111787-85-0 |
|---|---|
Fórmula molecular |
C14H13BrO3 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
ethyl 5-(4-bromophenyl)-2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C14H13BrO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 |
Clave InChI |
PJGMNNJKJBAOTD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


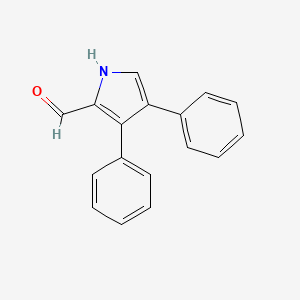

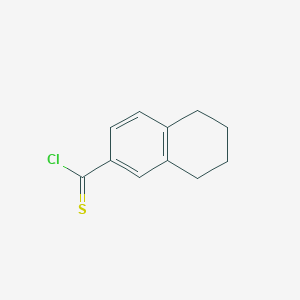
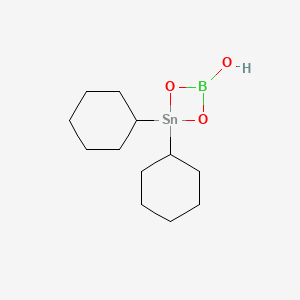
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
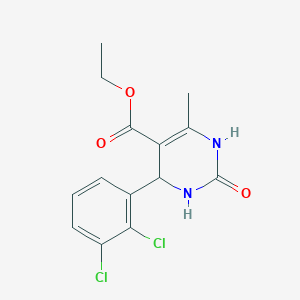
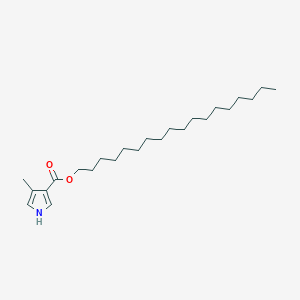
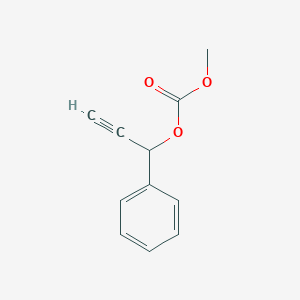
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
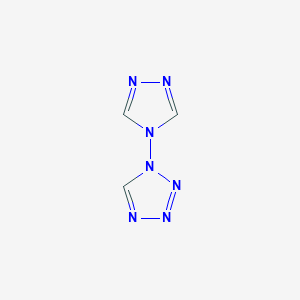
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
